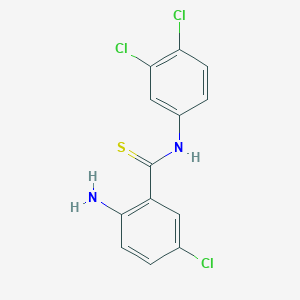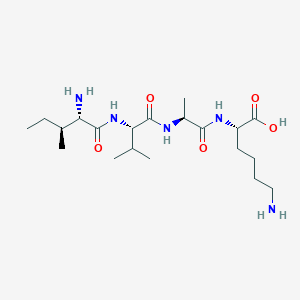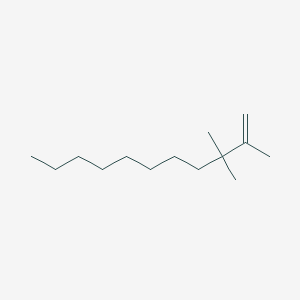
2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and an amino group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, 3,4-dichloronitrobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using catalytic hydrogenation or other reducing agents.
Substitution: The amino group is further reacted with 2-chloro-5-aminobenzene-1-carbothioamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce nitro groups efficiently.
High-Pressure Reactions: Conducting reactions under high pressure to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amines or thiols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzamide
- 2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzenesulfonamide
- 2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carboxamide
Uniqueness
2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its multiple chlorine atoms and carbothioamide group make it a versatile intermediate in various synthetic pathways, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
823195-48-8 |
|---|---|
Molekularformel |
C13H9Cl3N2S |
Molekulargewicht |
331.6 g/mol |
IUPAC-Name |
2-amino-5-chloro-N-(3,4-dichlorophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H9Cl3N2S/c14-7-1-4-12(17)9(5-7)13(19)18-8-2-3-10(15)11(16)6-8/h1-6H,17H2,(H,18,19) |
InChI-Schlüssel |
OYVKXDGXHAPZHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=S)C2=C(C=CC(=C2)Cl)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14226441.png)
![Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14226444.png)

![Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14226454.png)
![1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-](/img/structure/B14226456.png)

![6-{5-[2-(4-Methoxyphenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226476.png)
![1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14226486.png)
![4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B14226488.png)

![N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14226491.png)



